3-{[(4-chlorophenyl)methyl]sulfanyl}-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
Its structure features a 3-[(4-chlorophenyl)methyl]sulfanyl substituent at position 3 and a 3-fluorophenyl group at position 7 (Figure 1). The synthesis of such derivatives typically involves reacting substituted acids with carbonyldiimidazole, followed by condensation with hydrazinopyrazin-2-one precursors under reflux conditions . This method enables versatile substitution patterns, as demonstrated by the diversity of analogs reported in the literature .
The electron-withdrawing chlorine and fluorine atoms on the aryl groups likely enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for biological activity.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS/c19-13-6-4-12(5-7-13)11-26-18-22-21-16-17(25)23(8-9-24(16)18)15-3-1-2-14(20)10-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLVJJPZSYVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(4-chlorophenyl)methyl]sulfanyl}-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on existing research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.8 g/mol. The structure features a triazolo-pyrazinone core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClF2N4OS |
| Molecular Weight | 404.8 g/mol |
| LogP | 4.8494 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 27.6032 |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential as an antitumor , anti-inflammatory , and antimicrobial agent.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effective inhibition against cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents (like chlorine) enhances the cytotoxic effects on these cells .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been documented in various models. Pyrazole derivatives are known to inhibit key inflammatory pathways and cytokines, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of similar pyrazole derivatives have also been explored. In vitro studies have demonstrated their effectiveness against a range of pathogens, suggesting that the compound may have broad-spectrum antimicrobial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:
- Substituent Variability : The presence of different substituents on the phenyl rings significantly affects the biological activity. For instance, chlorinated and fluorinated groups can enhance the lipophilicity and binding affinity to biological targets.
- Core Structure : The triazolo-pyrazinone core is essential for maintaining biological activity; modifications to this core can lead to changes in potency and selectivity.
Case Studies
- Antitumor Efficacy : A study examined a series of pyrazole derivatives similar to our compound and found that certain modifications led to enhanced inhibitory effects against breast cancer cell lines. The combination with existing chemotherapeutics showed a synergistic effect, suggesting potential for combination therapy .
- Anti-inflammatory Mechanisms : Research indicated that compounds with similar structures inhibited pro-inflammatory cytokines in murine models of arthritis, demonstrating their potential therapeutic use in inflammatory diseases .
- Antimicrobial Testing : In vitro assays against various bacterial strains revealed that certain derivatives showed significant antibacterial activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures have demonstrated various biological activities, including:
- Antimicrobial Activity : Compounds containing triazole and pyrazine moieties have shown efficacy against bacterial and fungal pathogens. For instance, derivatives have been studied for their ability to inhibit the growth of resistant strains of bacteria .
- Anticancer Properties : Some studies suggest that triazolo-pyrazinones can induce apoptosis in cancer cells. The specific substitution patterns on the phenyl rings may enhance selectivity towards cancerous tissues while minimizing effects on normal cells .
Neuropharmacology
Research into neuropharmacological effects has revealed that similar compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The sulfanyl group may play a crucial role in enhancing bioavailability and receptor affinity .
Agricultural Chemistry
Compounds with similar structural features have been investigated for their fungicidal and herbicidal properties. The ability to interfere with plant pathogens could lead to the development of new agrochemicals that are more effective and environmentally friendly .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazolo-pyrazinones for their antibacterial properties against Staphylococcus aureus. The results indicated that modifications on the phenyl rings significantly affected antimicrobial activity, with certain derivatives exhibiting MIC values as low as 0.5 µg/mL .
Case Study 2: Cancer Cell Apoptosis
In another study, researchers investigated the effects of triazolo-pyrazinones on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via caspase activation pathways, demonstrating its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in the substituents at positions 3 (R3) and 7 (R7), which significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Profiles and Key Properties of Selected Analogs
Key Observations
Hydrochloride salts of aminomethyl/methylaminomethyl derivatives (e.g., ) exhibit improved aqueous solubility due to ionizable amine groups, whereas the neutral sulfanyl group in the target compound may reduce solubility.
R7 Substituents: The 3-fluorophenyl group in the target compound provides a balance of hydrophobicity and electronic effects, contrasting with methyl (e.g., ) or unsubstituted (e.g., ) R7 groups. Fluorine’s electronegativity may enhance binding affinity in target receptors compared to non-halogenated analogs.
Biological Implications: While explicit activity data are unavailable in the provided evidence, structural trends suggest that halogenated aryl groups (Cl, F) could improve metabolic stability and target engagement compared to non-halogenated analogs . Neutral compounds (e.g., target compound) may exhibit better blood-brain barrier penetration than ionized derivatives, which is relevant for central nervous system targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
